molecular formula C20H27N5O3 B5547899 8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5547899
M. Wt: 385.5 g/mol
InChI Key: VECQKJYWXFSGIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including those similar to the compound , involves intricate organic synthesis techniques. For example, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives has been explored for their cardiovascular activity, indicating the potential for similar compounds to be synthesized for various biological activities (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives, such as the quantitative investigation of intermolecular interactions in xanthine derivatives, offers insights into their potential applications in material design due to the anisotropic distribution of interaction energies, including coulombic and dispersion forces (Shukla et al., 2020).

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions, including 1,3-dipolar cycloadditions, as seen in the synthesis of 2-Triazolylpyrimido[1,2,3-cd]purine-8,10-diones. Such reactions yield a series of ring system derivatives, providing a foundation for understanding the chemical reactivity of similar compounds (Šimo et al., 2000).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. For instance, the crystal structure analysis of certain purine derivatives helps in understanding the molecular arrangement and potential intermolecular interactions, which are essential for designing new materials or drugs (Sobell, 1966).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are pivotal for the compound's application in chemical synthesis and biological systems. Studies on similar compounds, such as the acylation reactions and synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones, shed light on potential chemical properties and reactivity patterns (Jones et al., 1990).

Scientific Research Applications

Synthesis and Characterization

Recent studies have emphasized the synthesis and characterization of novel compounds and derivatives related to "8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione," exploring their chemical properties and potential applications. For instance, the synthesis and antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants were investigated, showing the potential for developing new antioxidants (Hakobyan et al., 2020). Another study focused on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, highlighting the compounds' antiarrhythmic and hypotensive activities (Chłoń-Rzepa et al., 2004).

Antimicrobial and Anticancer Applications

Research into the antimicrobial and anticancer potentials of compounds structurally similar to "8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione" has been promising. Synthesis of acyclic nucleotide analogues derived from 2-amino-6-C-substituted purines via cross-coupling reactions showcased potential antiviral and cytostatic activities, suggesting avenues for further pharmacological exploration (Česnek et al., 2000).

Material Science Applications

In the field of materials science, the synthesis of novel compounds and polymers based on purine dione derivatives offers insights into developing new materials with specific electrical, optical, or mechanical properties. For example, the preparation and characterization of alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells highlight the role of such compounds in improving device efficiency and performance (Hu et al., 2015).

properties

IUPAC Name

1,3,7-trimethyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-12(2)14-8-7-13(3)11-15(14)28-10-9-21-19-22-17-16(23(19)4)18(26)25(6)20(27)24(17)5/h7-8,11-12H,9-10H2,1-6H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECQKJYWXFSGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethylamino]purine-2,6-dione

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